

SRA-737: Application Notes and Protocols for Cell Culture

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Compound of Interest

Compound Name: Sra-737

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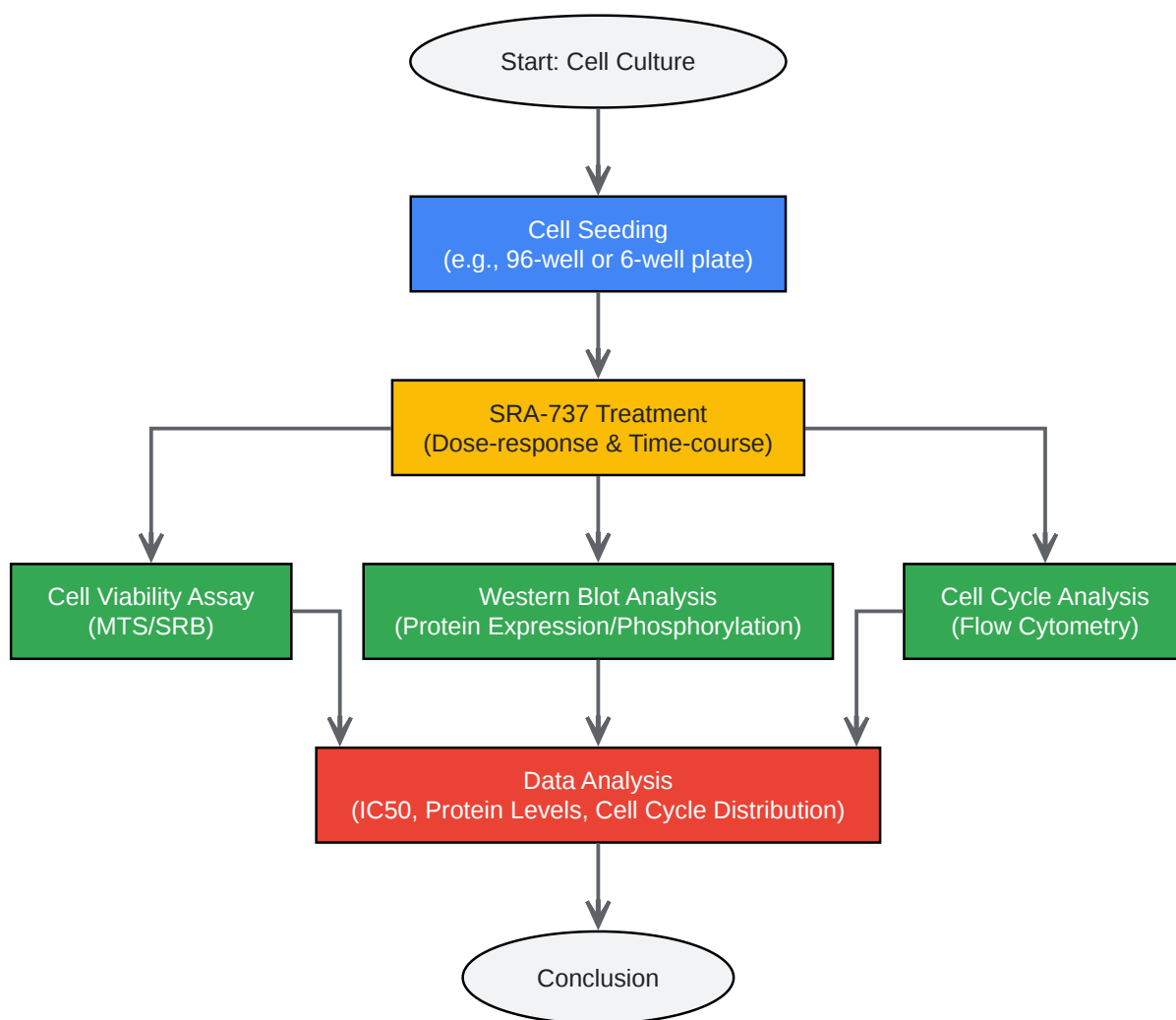
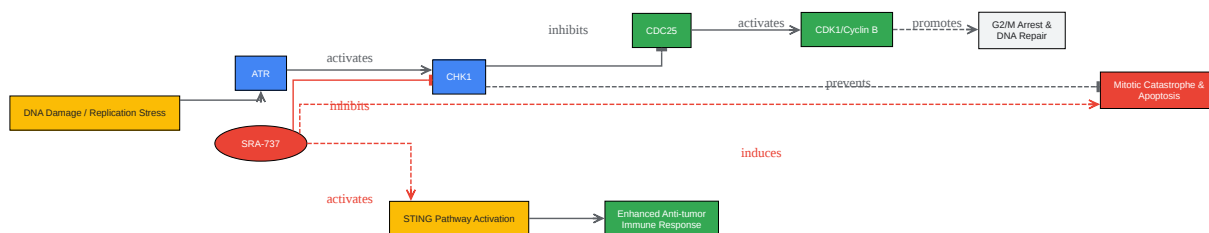
Abstract

SRA-737, also known as CCT245737, is a potent and highly selective, orally bioavailable small molecule inhibitor of Checkpoint Kinase 1 (CHK1).[1][2] CHK1 is a critical component of the DNA damage response (DDR) pathway, responsible for regulating cell cycle progression, particularly at the G2/M checkpoint, in response to DNA damage.[3][4] In cancer cells, which often exhibit increased intrinsic replication stress due to oncogenic drivers or defects in DNA repair machinery, there is a heightened dependency on CHK1 for survival.[2] By inhibiting CHK1, **SRA-737** abrogates the S and G2/M checkpoints, leading to an accumulation of DNA damage, mitotic catastrophe, and ultimately, apoptosis in cancer cells.[1][5] This document provides detailed application notes and protocols for the use of **SRA-737** in cell culture, including recommended working concentrations, experimental methodologies, and relevant signaling pathway information.

Mechanism of Action and Signaling Pathway

SRA-737 selectively binds to and inhibits the activity of CHK1, a serine/threonine kinase.[1] This inhibition prevents the phosphorylation of its downstream targets, such as CDC25 phosphatases, which are crucial for the G2/M cell cycle checkpoint control.[5][6] In cancer cells with a compromised G1/S checkpoint (often due to p53 mutations), the inhibition of CHK1 by **SRA-737** can be synthetically lethal.[5] The resulting inability to arrest the cell cycle and repair DNA damage leads to cell death.[5]

Recent studies have also highlighted the immunomodulatory effects of **SRA-737**. Treatment with **SRA-737** can lead to the activation of the STING (Stimulator of Interferon Genes) pathway, enhancing the expression of Type I interferons and chemokines, which can modulate the tumor microenvironment and potentiate the effects of immune checkpoint blockade.^[7]



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